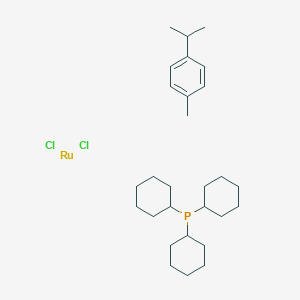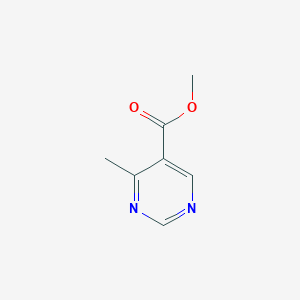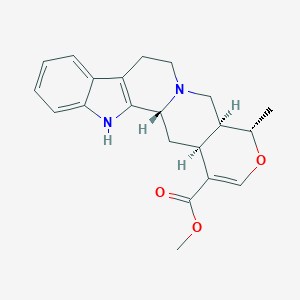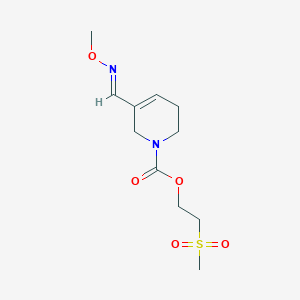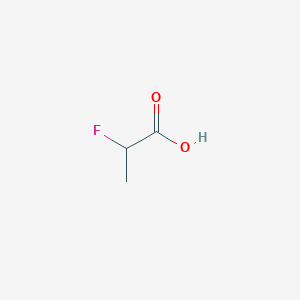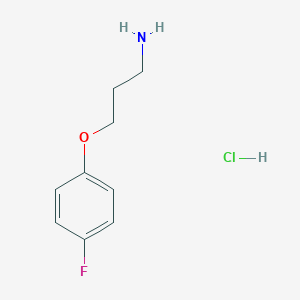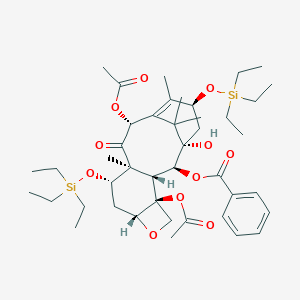
7,13-Bis(triethylsilyl)baccatin III
Overview
Description
7,13-Bis(triethylsilyl)baccatin III is a synthetic intermediate in the synthesis of taxol . It is used for industrial and scientific research purposes . It has a role as a microtubule-stabilising agent .
Synthesis Analysis
The synthesis of paclitaxel from baccatin III involves the protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile . This forms a 7-O-protected baccatin III derivative. The 7-O-protected baccatin III derivative is then reacted with a protected paclitaxel sidechain in a solvent. This couples the protected paclitaxel sidechain to the 13-hydroxyl of the 7-O-protected baccatin III. The protected paclitaxel sidechain and the 7-O protecting group are subsequently deprotected to form paclitaxel .Molecular Structure Analysis
The molecular formula of 7,13-Bis(triethylsilyl)baccatin III is C43H66O11Si2 . The molecular weight is 815.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,13-Bis(triethylsilyl)baccatin III include a molecular weight of 815.15 and a molecular formula of C43H66O11Si2 . The melting point is 233-235°C . The boiling point is predicted to be 720.2±60.0 °C . The density is predicted to be 1.24±0.1 g/cm3 .Scientific Research Applications
Anticancer Drug Synthesis
7,13-Bis(triethylsilyl)baccatin III: is a crucial intermediate in the synthesis of paclitaxel , a well-known anticancer drug. Paclitaxel operates by stabilizing microtubules and thereby inhibiting cell division, which is particularly effective against rapidly dividing cancer cells. The compound’s role in the synthesis process is pivotal due to its complex structure, which allows for the addition of necessary functional groups leading to paclitaxel.
Analytical Method Development
This compound is used in the development of analytical methods, particularly in high-performance liquid chromatography (HPLC) . It serves as a reference standard due to its purity and stability, allowing for the accurate quantification of paclitaxel and its related substances in pharmaceutical formulations.
Immunomodulatory Activities
Studies have indicated that baccatin derivatives, including 7,13-Bis(triethylsilyl)baccatin III , exhibit immunomodulatory activities . These activities can be harnessed in the development of new therapies that aim to modulate the immune system, either by enhancing its response to infections and cancer or by suppressing it in cases of autoimmune diseases.
Quality Control Applications
In the pharmaceutical industry, 7,13-Bis(triethylsilyl)baccatin III is used in quality control applications . It is utilized during the Abbreviated New Drug Application (ANDA) process or in commercial production to ensure the consistency and quality of paclitaxel-based drugs.
Method Validation
The compound is also involved in method validation processes, which are essential for confirming the reliability and accuracy of analytical methods . This includes validating methods for detecting impurities, determining potency, and ensuring the stability of drug substances and products.
Research on Taxane Extraction Processes
7,13-Bis(triethylsilyl)baccatin III: plays a role in optimizing taxane extraction processes from natural sources . The compound’s stability and reactivity make it suitable for use in research aimed at improving the efficiency and yield of taxane extraction, which is critical for the production of taxane-based anticancer drugs.
Mechanism of Action
Baccatin III, which is a component of 7,13-Bis(triethylsilyl)baccatin III, works by inhibiting the enzyme tubulin. Tubulin is responsible for the assembly and disassembly of microtubules in cells. By inhibiting tubulin, Baccatin III prevents microtubule assembly and disassembly, which can lead to the disruption of cellular processes.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O11Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451543 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,13-Bis-O-(triethylsilyl) Baccatin III | |
CAS RN |
150541-99-4 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



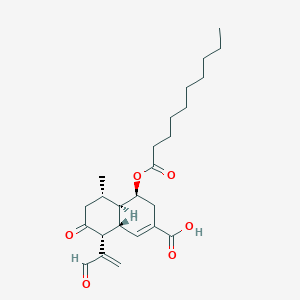


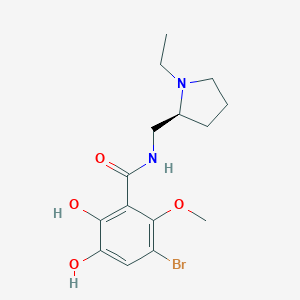
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)



